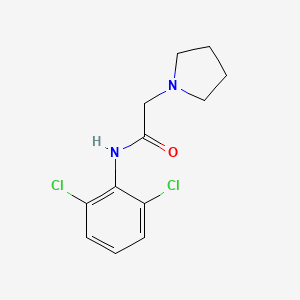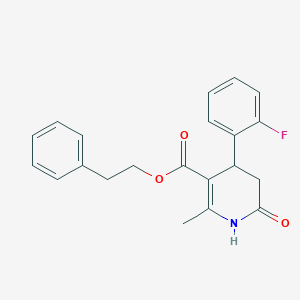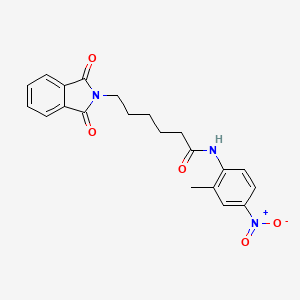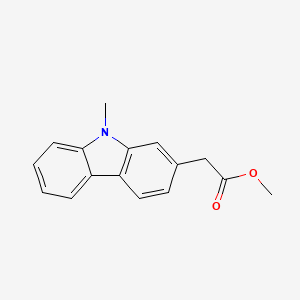![molecular formula C21H22O5 B5130642 2-butyl-5-[(2-methoxy-1-naphthyl)methylene]-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B5130642.png)
2-butyl-5-[(2-methoxy-1-naphthyl)methylene]-2-methyl-1,3-dioxane-4,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-butyl-5-[(2-methoxy-1-naphthyl)methylene]-2-methyl-1,3-dioxane-4,6-dione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as BMN-673 or talazoparib, and it belongs to the class of poly (ADP-ribose) polymerase (PARP) inhibitors.
作用機序
BMN-673 is a potent inhibitor of PARP enzymes, which are essential for repairing damaged DNA. PARP enzymes play a crucial role in repairing single-strand breaks (SSBs) in DNA. Inhibition of PARP enzymes leads to the accumulation of SSBs, which are then converted into double-strand breaks (DSBs) during DNA replication. Cancer cells with defects in DNA repair mechanisms, such as those with mutations in the BRCA1 and BRCA2 genes, are unable to repair DSBs, leading to cell death.
Biochemical and Physiological Effects
BMN-673 has been found to have significant biochemical and physiological effects. In cancer cells, BMN-673 leads to the accumulation of DNA damage, eventually leading to cell death. In normal cells, BMN-673 has been found to have minimal effects on DNA repair mechanisms, making it a promising candidate for cancer therapy.
実験室実験の利点と制限
BMN-673 has several advantages for lab experiments. It is a potent and selective inhibitor of PARP enzymes, making it an ideal tool for studying the role of PARP enzymes in DNA repair mechanisms. However, BMN-673 has limitations in lab experiments, such as its high cost and limited availability.
将来の方向性
There are several future directions for research on BMN-673. One area of research is the development of more potent and selective PARP inhibitors. Another area of research is the identification of biomarkers that can predict the response of cancer cells to PARP inhibitors. Additionally, research is ongoing to investigate the potential applications of BMN-673 in other fields, such as neurodegenerative diseases and inflammation.
In conclusion, BMN-673 is a promising compound with significant potential applications in various fields of scientific research. Its potent inhibition of PARP enzymes makes it an ideal tool for studying DNA repair mechanisms and a promising candidate for cancer therapy. Ongoing research on BMN-673 is expected to lead to the development of more potent PARP inhibitors and the identification of biomarkers that can predict the response of cancer cells to PARP inhibitors.
合成法
The synthesis of BMN-673 involves the reaction of 2-methoxy-1-naphthaldehyde with butylamine in the presence of an acid catalyst to form a Schiff base. The Schiff base is then reacted with methyl acetoacetate in the presence of a base to form the final product, BMN-673. This synthesis method has been optimized to produce BMN-673 in high yield and purity.
科学的研究の応用
BMN-673 has shown potential applications in various fields of scientific research. One of the most significant applications is in cancer research, where BMN-673 has been found to be effective in treating cancer cells that have defects in DNA repair mechanisms. BMN-673 works by inhibiting the activity of PARP enzymes, which play a crucial role in repairing damaged DNA. Inhibition of PARP enzymes leads to the accumulation of DNA damage in cancer cells, eventually leading to cell death.
特性
IUPAC Name |
2-butyl-5-[(2-methoxynaphthalen-1-yl)methylidene]-2-methyl-1,3-dioxane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O5/c1-4-5-12-21(2)25-19(22)17(20(23)26-21)13-16-15-9-7-6-8-14(15)10-11-18(16)24-3/h6-11,13H,4-5,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WESVCEHFMBPXHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(OC(=O)C(=CC2=C(C=CC3=CC=CC=C32)OC)C(=O)O1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butyl-5-[(2-methoxynaphthalen-1-yl)methylidene]-2-methyl-1,3-dioxane-4,6-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(2-fluorobenzylidene)-3-({[3-(trifluoromethyl)phenyl]amino}methyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5130561.png)

![ethyl 1-{1-[4-(hexyloxy)phenyl]-2,5-dioxo-3-pyrrolidinyl}-4-piperidinecarboxylate](/img/structure/B5130567.png)
![4-[(phenylacetyl)amino]-N-{4-[6-({4-[(phenylacetyl)amino]benzoyl}amino)-1H-benzimidazol-2-yl]phenyl}benzamide](/img/structure/B5130571.png)
![N-(2-ethylphenyl)-4-{3-[(2-methoxyethyl)amino]-3-oxopropyl}-1-piperidinecarboxamide](/img/structure/B5130574.png)
![ethyl 2-anilino-4-oxo-5-{[(2-phenylethyl)amino]methylene}-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B5130582.png)
![7-methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5130593.png)


![5-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5130623.png)

![5,10-di-2-furyl-2,7-bis(3-methylphenyl)tetrahydropyrrolo[3,4-c]pyrrolo[3',4':4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone](/img/structure/B5130640.png)
![N-(3-{N-[(5-ethyl-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)benzenesulfonamide](/img/structure/B5130647.png)
